

Application Note: Structural Elucidation of Allyl Phenylacetate using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *Allyl phenylacetate*

Cat. No.: *B158485*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms. This application note provides a detailed protocol and spectral assignment for **allyl phenylacetate**, a common fragrance and flavoring agent, using ^1H and ^{13}C NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the unambiguous assignment of NMR signals, the atoms of **allyl phenylacetate** are numbered as shown in the diagram below. This numbering scheme will be used throughout the note to correlate specific protons and carbons with their corresponding chemical shifts.

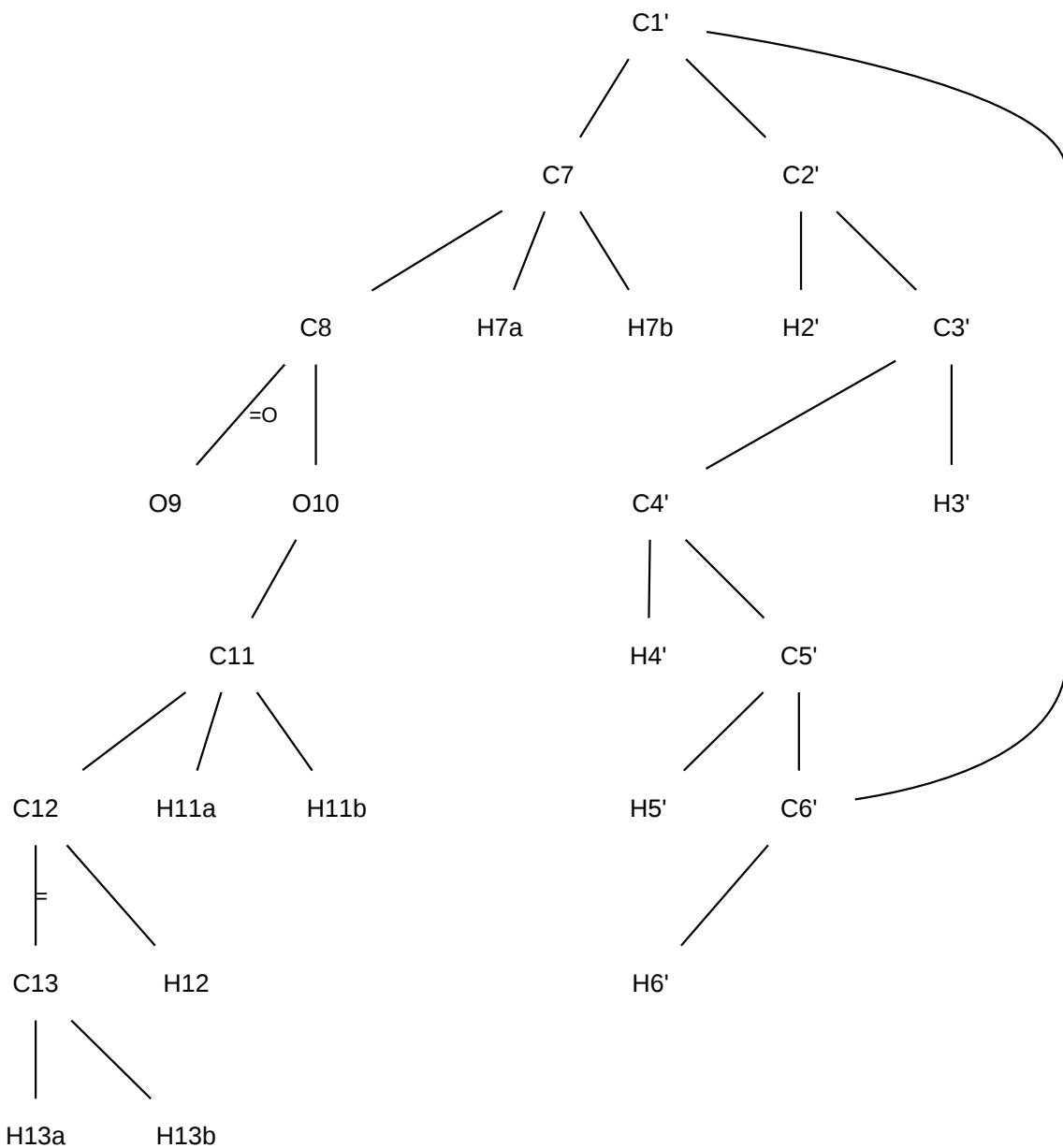


Figure 1. Molecular Structure of Allyl Phenylacetate

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Caption: Figure 1. Molecular structure of **allyl phenylacetate** with atom numbering for NMR assignment.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

This protocol outlines the standard procedure for preparing an organic molecule sample and acquiring high-resolution ^1H and ^{13}C NMR spectra.

2.1. Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **allyl phenylacetate** into a clean, dry vial.[1]
- Dissolution: Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl_3) to the vial. CDCl_3 is a standard solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).
- Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring there are no solid particles. The required sample height is typically around 4-5 cm.[1]
- Labeling: Clearly label the NMR tube with the sample identification.

2.2. Spectrometer Setup and Data Acquisition

- Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved signals.
- ^1H NMR Acquisition:
 - Tune and match the proton probe.

- Set standard acquisition parameters: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient for qualitative spectra.
- Acquire the Free Induction Decay (FID) signal, typically averaging 8 to 16 scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Tune and match the carbon probe.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
 - Set acquisition parameters: a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting points.
 - A larger number of scans (e.g., 128 to 1024 or more) is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive).
- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not present, the residual solvent signal can be used as a secondary reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum to determine the relative number of protons for each resonance. Identify the chemical shift values for all peaks in both ^1H and ^{13}C spectra.

Data Presentation and Spectral Assignment

The following tables summarize the assigned ^1H and ^{13}C NMR chemical shifts for **allyl phenylacetate**, recorded in CDCl_3 .

Table 1: ^1H NMR Spectral Data for **Allyl Phenylacetate**

Atom #	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H2', H3', H4', H5', H6'	7.25-7.35	m	5H	Phenyl Protons
H12	5.88-5.98	m	1H	Allyl CH
H13a	5.29	d	1H	Allyl CH_2 (trans)
H13b	5.22	d	1H	Allyl CH_2 (cis)
H11	4.60	d	2H	O-CH_2
H7	3.64	s	2H	Phenyl- CH_2

Multiplicity Key: s = singlet, d = doublet, m = multiplet

Table 2: ^{13}C NMR Spectral Data for **Allyl Phenylacetate**

Atom #	Chemical Shift (δ , ppm)	Assignment
C8	171.2	Carbonyl (C=O)
C1'	134.3	Quaternary Phenyl C
C12	131.8	Allyl CH
C2', C6'	129.3	Phenyl CH
C3', C5'	128.6	Phenyl CH
C4'	127.1	Phenyl CH
C13	118.5	Allyl CH ₂
C11	65.5	O-CH ₂
C7	41.5	Phenyl-CH ₂

Workflow for NMR-Based Structural Elucidation

The logical flow from sample preparation to the final structural confirmation is a systematic process. The diagram below illustrates the key stages involved in the NMR analysis of a small molecule like **allyl phenylacetate**.

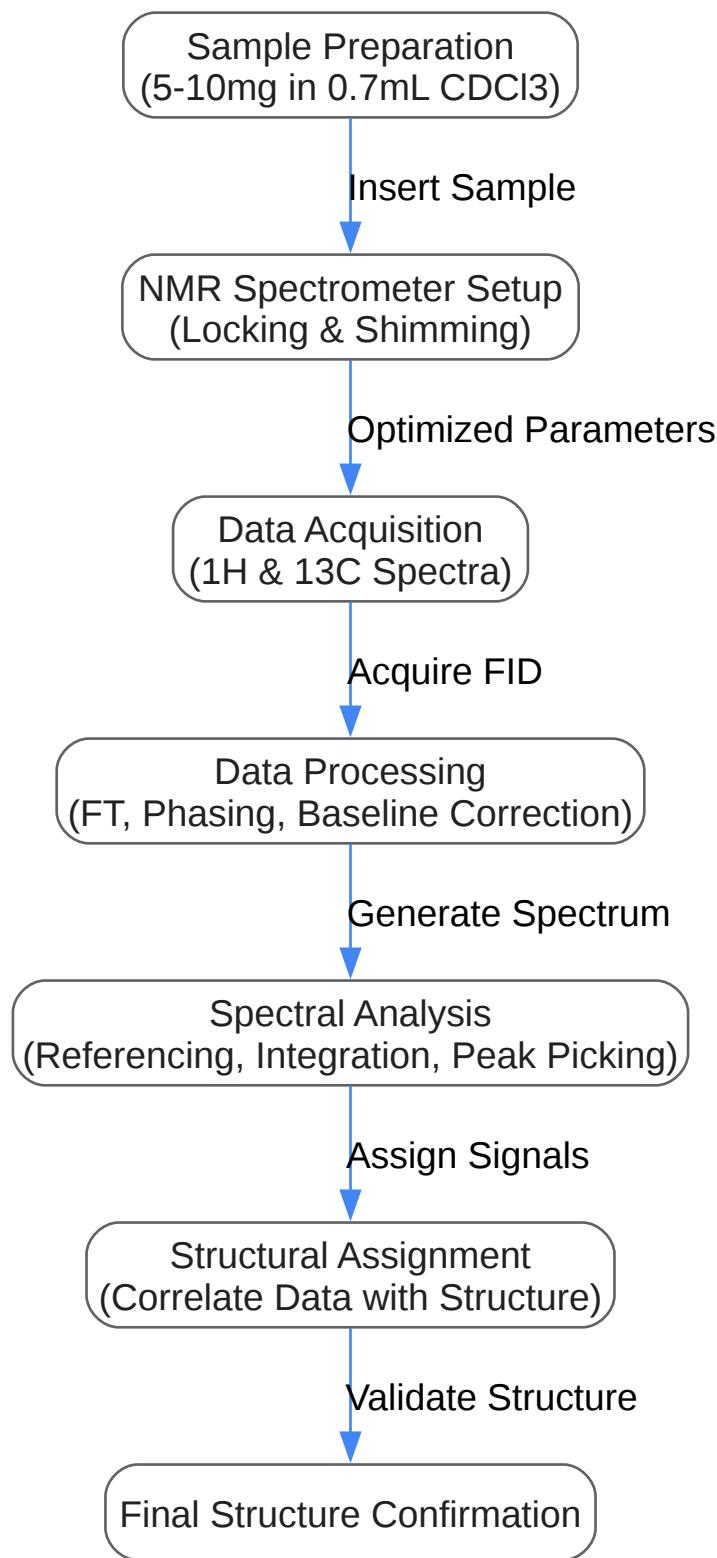


Figure 2. NMR Analysis Workflow

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Caption: Figure 2. A generalized workflow for structural analysis using NMR spectroscopy.

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References

- 1. chem.latech.edu [chem.latech.edu]
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